molecular formula C18H17ClN2O3 B3016692 4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol CAS No. 1119223-28-7

4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol

Cat. No.: B3016692
CAS No.: 1119223-28-7
M. Wt: 344.8
InChI Key: RPYAWMYAVNCKJV-UHFFFAOYSA-N
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Description

“4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol” is a complex organic compound. It contains a phenol group, a piperidine ring, and a 2-chloropyridine moiety . It’s important to note that this compound could be used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a phenol group, a piperidine ring (a six-membered ring with one nitrogen atom), and a 2-chloropyridine moiety (a pyridine ring with a chlorine atom at the 2-position) .


Chemical Reactions Analysis

As an organic compound with multiple functional groups, “this compound” can undergo a variety of chemical reactions. For instance, the phenol group can participate in reactions typical of alcohols, while the carbonyl groups can undergo reactions typical of ketones .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-11-14(5-8-20-16)18(24)21-9-6-13(7-10-21)17(23)12-1-3-15(22)4-2-12/h1-5,8,11,13,22H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYAWMYAVNCKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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